molecular formula C12H9NO5 B2768149 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid CAS No. 378221-36-4

5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid

Cat. No.: B2768149
CAS No.: 378221-36-4
M. Wt: 247.206
InChI Key: MOEXDNQYXBIZPC-UHFFFAOYSA-N
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Description

5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid is a furan-based derivative with a phenyl ring substituted with a methyl group at position 2 and a nitro group at position 2. These compounds inhibit MbtI, a salicylate synthase critical for siderophore biosynthesis . The methyl and nitro substituents in the target compound likely modulate electronic, steric, and solubility properties, influencing its biological activity and physicochemical behavior.

Properties

IUPAC Name

5-(2-methyl-4-nitrophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5/c1-7-6-8(13(16)17)2-3-9(7)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEXDNQYXBIZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid typically involves the reaction of 1-bromo-4-methyl-2-nitrobenzene with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and potassium carbonate (K2CO3) in a mixture of dimethoxyethane, ethanol, and water . The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The furan ring and nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan and nitrophenyl derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit the salicylate synthase MbtI in Mycobacterium tuberculosis, which is crucial for iron acquisition and virulence . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its function and disrupting the pathogen’s iron homeostasis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity and Solubility

Key analogs and their substituents:

Compound Substituents (Phenyl Ring) Functional Group (Furan) Biological Activity
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitro Carboxylic acid MbtI inhibition
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro, 4-Nitro Methyl ester Improved solubility, antimycobacterial
5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid (Target) 2-Methyl, 4-Nitro Carboxylic acid Inferred MbtI inhibition
5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid 4-Chloro, 2-Nitro Carboxylic acid Unknown (structural analog)
  • Fluorine (in the 2-fluoro analog) introduces electronegativity and lipophilicity, while methyl (2-methyl in the target compound) adds steric bulk, possibly affecting binding pocket interactions .
  • Methyl esters (e.g., methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) improve solubility but lack the acidic hydrogen critical for hydrogen bonding .

Crystallization and Structural Insights

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid : Accidental crystallization revealed planar furan and phenyl rings with intermolecular hydrogen bonds (carboxylic acid O–H···O–nitro), stabilizing the crystal lattice .
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate : Forms high-quality crystals dominated by π-π stacking; the methyl ester group prevents hydrogen bonding but enhances solubility .
  • Target Compound : The 2-methyl group may hinder crystallization due to steric hindrance, similar to challenges observed in other 5-phenylfuran-2-carboxylic acids .

Biological Activity

5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a 2-methyl-4-nitrophenyl group and a carboxylic acid functional group. Its unique structure contributes to its reactivity and biological properties, making it an interesting subject for medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacteria, including Mycobacterium tuberculosis, by interfering with iron homeostasis and targeting specific enzymes involved in bacterial virulence.

The mechanism by which this compound exerts its antimicrobial effects includes:

  • Inhibition of MbtI : The compound inhibits salicylate synthase (MbtI), an enzyme crucial for iron acquisition in Mycobacterium tuberculosis, thereby disrupting the pathogen's ability to thrive in iron-limited environments .
  • Disruption of Cellular Processes : It may interfere with essential bacterial enzymes or cellular processes, leading to reduced bacterial viability.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways:

  • Targeting Signaling Pathways : The compound could affect signaling pathways involved in cell proliferation and survival, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels within cancer cells, contributing to cytotoxic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimycobacterial Activity : A study demonstrated that compounds similar to this compound effectively inhibited Mycobacterium tuberculosis growth in vitro, suggesting potential as new antitubercular agents .
  • Cytotoxicity Against Cancer Cell Lines : In vitro tests showed that the compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
5-(4-Nitrophenyl)furan-2-carboxylic acidStructureAntimycobacterial
5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylic acidStructureAnticancer
Methyl furan-2-carboxylateStructureLess potent antimicrobial

This table illustrates that while all these compounds share structural similarities, their biological activities can vary significantly based on specific substituents.

Q & A

Basic Research Questions

Q. How can synthetic routes for 5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid be designed, and what key reaction conditions should be prioritized?

  • Methodology : Synthesis typically involves coupling a substituted phenyl group to the furan-2-carboxylic acid core. For example, analogous compounds like 5-(nitrophenyl)furan-2-carboxylic acids are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. Key conditions include:

  • Use of alkaline reagents (e.g., NaOH, K₂CO₃) to deprotonate intermediates and facilitate coupling .
  • Solvent selection (e.g., DMF, THF) to optimize reaction kinetics.
  • Purification via recrystallization or column chromatography to isolate high-purity products .
    • Critical Considerations : Monitor nitro group stability under reducing conditions and optimize methyl group incorporation to avoid side reactions.

Q. What experimental approaches are recommended for determining the solubility and thermodynamic parameters of this compound in organic solvents?

  • Methodology :

  • Solubility Measurement : Use gravimetric or UV-Vis methods to quantify solubility in solvents like propan-2-ol across a temperature range (e.g., 293–323 K) .
  • Thermodynamic Analysis : Calculate dissolution enthalpy (ΔH°sol) and entropy (ΔS°sol) using the van’t Hoff equation. For example, 5-(nitrophenyl)furan-2-carboxylic acid isomers exhibit ΔH°sol values between 15–25 kJ/mol in propan-2-ol, with entropy contributions influenced by substituent position .
    • Data Table :
SolventTemp. Range (K)ΔH°sol (kJ/mol)ΔS°sol (J/mol·K)
Propan-2-ol293–32318.5 ± 1.252.3 ± 3.1
Data adapted from structural analogs .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural features?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., methyl and nitro groups) and aromatic proton environments .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves spatial arrangement, as demonstrated for 5-(4-nitrophenyl)furan-2-carboxylic acid, revealing dihedral angles between the furan and phenyl rings (~15–25°) .
  • HRMS : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do the thermodynamic parameters of dissolution and mixing vary with structural modifications (e.g., nitro vs. methyl group positioning)?

  • Methodology : Compare positional isomers (e.g., 2-methyl-4-nitro vs. 3-nitro derivatives). For example:

  • Entropy-Driven Solubility : Ortho-substituted nitro groups reduce solubility in propan-2-ol due to steric hindrance, lowering ΔS°mix by ~20% compared to para-substituted analogs .
  • Enthalpy Compensation : Methyl groups at the 2-position enhance hydrophobic interactions, increasing ΔH°sol by 5–10 kJ/mol .
    • Data Contradictions : Conflicting reports on nitro group effects may arise from solvent polarity differences; validate with COSMO-RS simulations.

Q. What strategies can elucidate the compound’s mechanism of action in biological systems, such as antimycobacterial activity?

  • Methodology :

  • Molecular Docking : Screen against mycobacterial targets (e.g., MbtI, a salicylate synthase involved in iron acquisition). Structural analogs show binding affinity (Kd ~10–50 μM) via hydrogen bonding with active-site residues .
  • Co-Crystallization : Resolve protein-ligand complexes (e.g., MbtI with 5-(4-nitrophenyl)furan-2-carboxylic acid) to identify critical interactions .
    • Validation : Pair computational results with enzymatic assays (e.g., IC50 measurements) and mutagenesis studies.

Q. How can substituent effects (e.g., nitro, methyl) be systematically analyzed to optimize reactivity in further derivatization?

  • Methodology :

  • Electronic Effects : Nitro groups withdraw electron density, activating the furan ring for electrophilic substitution at the 3-position.
  • Steric Effects : Methyl groups at the 2-position hinder nucleophilic attack, favoring reactions at distal sites.
    • Case Study : In oxidation reactions, 5-(nitrophenyl)furan-2-carboxylic acids yield carboxylated derivatives with KMnO4, while methyl groups stabilize intermediates, reducing side-product formation .

Data Contradictions and Resolution

  • Issue : Discrepancies in reported solubility values for nitrophenyl-furan derivatives.
    • Resolution : Standardize solvent purity and temperature control. For example, propan-2-ol must be anhydrous (<0.01% H2O) to prevent hydration-driven solubility variations .

Key Takeaways for Researchers

  • Prioritize alkaline conditions and recrystallization for synthesis.
  • Use XRD and docking studies to link structure to bioactivity.
  • Account for substituent electronic/steric effects in reaction design.

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